molecular formula C23H14ClFN2O2S B2728319 5-(2-Chlorophenyl)-3-[(3-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione CAS No. 902294-15-9

5-(2-Chlorophenyl)-3-[(3-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione

Cat. No.: B2728319
CAS No.: 902294-15-9
M. Wt: 436.89
InChI Key: CKUBACIALFXNTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This tricyclic compound features a complex architecture with a diazatricyclo[7.4.0.0²,⁷]trideca-tetraene core substituted at the 5-position with a 2-chlorophenyl group and at the 3-position with a 3-fluorophenylmethyl moiety. Key computed properties include:

  • Molecular Weight: ~470.9 g/mol (estimated based on analogs) .
  • XLogP3: ~4.9 (indicative of moderate lipophilicity) .
  • Hydrogen Bond Acceptors: 5 (contributing to solubility and target interactions) .
  • Topological Polar Surface Area (TPSA): ~78.1 Ų (suggesting moderate membrane permeability) .

Properties

IUPAC Name

3-(2-chlorophenyl)-1-[(3-fluorophenyl)methyl]-4aH-[1]benzothiolo[3,2-d]pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClFN2O2S/c24-17-9-2-3-10-18(17)27-22(28)21-20(16-8-1-4-11-19(16)30-21)26(23(27)29)13-14-6-5-7-15(25)12-14/h1-12,21H,13H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJMWAQMBYYCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=[N+](C(=O)N(C(=O)C3S2)C4=CC=CC=C4Cl)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClFN2O2S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of key analogs is summarized in Table 1:

Table 1. Structural and Physicochemical Comparisons

Compound Name Molecular Weight (g/mol) XLogP3 Substituents Key Features
Target Compound ~470.9 ~4.9 2-Chlorophenyl, 3-fluorophenylmethyl, 8-thia High complexity (747), moderate lipophilicity, tricyclic core with sulfur
4-(3-Chlorophenyl)-6-[(4-fluorophenyl)methyl]-...dione () 470.9 4.9 3-Chlorophenyl, 4-fluorophenylmethyl, 11-oxa Oxygen analog with similar MW and logP; substituent positional differences
3-(2-Chloroethyl)-5-methyl-6-phenyl-8-(trifluoromethyl)tetrazepinone () 354.7 3.2 2-Chloroethyl, trifluoromethyl Smaller MW, lower logP; tetrazepinone core with cytotoxic activity

Key Observations :

  • Heteroatom Effects : The 8-thia group in the target compound versus 11-oxa in ’s analog may influence metabolic stability and electronic properties .
  • Lipophilicity: The target compound’s XLogP3 (4.9) aligns with ’s analog but is higher than ’s tetrazepinone (3.2), suggesting improved membrane permeability .

Computational and Experimental Clustering

  • Chemistry Space Analysis : The target compound’s physicochemical properties (XLogP3, TPSA) place it in a cluster with lipophilic, tricyclic drug candidates. Tools like DiverseSolutions (DVS) () and Butina clustering () could prioritize analogs for high-throughput screening .
  • Retention Behavior: Analogous to flavonoids (), the target compound’s intramolecular hydrogen bonding (e.g., between the dione groups and aromatic substituents) may reduce polarity, increasing logP and membrane permeability .

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